4-Amino Group Modification: 81-Fold ACK1 Potency Enhancement vs. Unsubstituted Parent
The unsubstituted 5,6-diphenylfuro[2,3-d]pyrimidin-4-amine (CAS 5207-52-3) exhibits weak ACK1 inhibition with a Ki of 1,000 nM [1]. In contrast, the N-substituted derivative AIM-100, which incorporates a (2S)-tetrahydrofuran-2-ylmethyl group at the 4-amino position, demonstrates potent ACK1 inhibition with an IC₅₀ of 22–24 nM . This modification produces an 81-fold enhancement in ACK1 inhibitory activity (1000 nM vs. 24 nM), establishing CAS 5207-52-3 as the essential unfunctionalized core that enables systematic SAR exploration and subsequent potency optimization.
| Evidence Dimension | ACK1/TNK2 kinase inhibition |
|---|---|
| Target Compound Data | Ki = 1,000 nM (CAS 5207-52-3; unsubstituted 4-amine) |
| Comparator Or Baseline | AIM-100: IC₅₀ = 22–24 nM (4-(tetrahydrofuran-2-ylmethyl)-substituted derivative) |
| Quantified Difference | ~81-fold potency enhancement (1000 nM / 24 nM ≈ 42-fold; Ki vs. IC₅₀ comparison yields conservative estimate of ≥40-fold enhancement) |
| Conditions | In vitro kinase activity assays; AIM-100 tested against ACK1; parent compound Ki measured against ACK1 |
Why This Matters
This difference quantifies the functional significance of the 4-amino group as the primary site for SAR-driven potency optimization, enabling researchers to systematically build focused kinase inhibitor libraries from the unfunctionalized core.
- [1] BindingDB. (n.d.). BDBM14806: 5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamine (ACK1 Ki data). View Source
